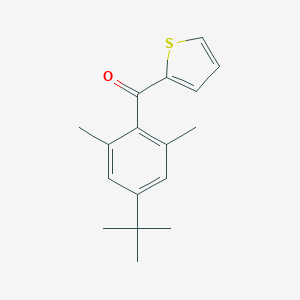![molecular formula C21H15N3OS B289936 2-methyl-3-(4-methylphenyl)pyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one](/img/structure/B289936.png)
2-methyl-3-(4-methylphenyl)pyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-(4-methylphenyl)pyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This molecule has a unique structure that makes it an attractive candidate for various biomedical applications.
Mechanism of Action
The mechanism of action of 2-methyl-3-(4-methylphenyl)pyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one is not fully understood. However, studies have shown that this molecule can target specific signaling pathways in cancer cells and induce apoptosis. Additionally, this molecule can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Biochemical and Physiological Effects
2-methyl-3-(4-methylphenyl)pyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one has been shown to have various biochemical and physiological effects. Studies have shown that this molecule can induce apoptosis in cancer cells by targeting specific signaling pathways. Additionally, this molecule can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-methyl-3-(4-methylphenyl)pyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. This molecule has a unique structure and properties that make it an attractive candidate for various biomedical applications. One limitation of using this molecule in lab experiments is the lack of understanding of its mechanism of action. Further studies are needed to fully understand the biochemical and physiological effects of this molecule.
Future Directions
There are several future directions for research on 2-methyl-3-(4-methylphenyl)pyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one. One direction is to further study its potential as an anti-cancer and anti-inflammatory agent. Additionally, further studies are needed to fully understand the mechanism of action of this molecule. Another direction is to study the potential of this molecule as a drug delivery system. The unique structure of this molecule makes it an attractive candidate for drug delivery applications. Finally, further studies are needed to fully understand the advantages and limitations of using this molecule in lab experiments.
Synthesis Methods
The synthesis of 2-methyl-3-(4-methylphenyl)pyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one can be achieved through a multi-step process. The first step involves the reaction of 2-aminothiophene-3-carboxylic acid with acetic anhydride to form 2-acetamidothiophene-3-carboxylic acid. The second step involves the reaction of 2-acetamidothiophene-3-carboxylic acid with phosphorus oxychloride to form 2-chlorothiophene-3-carboxylic acid. The third step involves the reaction of 2-chlorothiophene-3-carboxylic acid with 4-methylphenylhydrazine hydrochloride to form 2-(4-methylphenyl)thiophene-3-carboxylic acid hydrazide. The fourth step involves the reaction of 2-(4-methylphenyl)thiophene-3-carboxylic acid hydrazide with 2-bromo-4-methylquinoline to form 2-methyl-3-(4-methylphenyl)pyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one.
Scientific Research Applications
2-methyl-3-(4-methylphenyl)pyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(3H)-one has potential applications in scientific research due to its unique structure and properties. This molecule has been studied for its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. Additionally, this molecule has been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
properties
Molecular Formula |
C21H15N3OS |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
13-methyl-14-(4-methylphenyl)-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12-heptaen-15-one |
InChI |
InChI=1S/C21H15N3OS/c1-12-7-9-15(10-8-12)24-13(2)22-18-16-11-14-5-3-4-6-17(14)23-20(16)26-19(18)21(24)25/h3-11H,1-2H3 |
InChI Key |
LIKDMNZAZKDFBS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)SC4=NC5=CC=CC=C5C=C34)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)SC4=NC5=CC=CC=C5C=C34)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(1,5-Dimethylhexyl)-3a,5b-dimethyltetradecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B289855.png)
![4,4,10,13-tetramethyl-3-oxo-2,3,4,5,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B289857.png)
![5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol](/img/structure/B289858.png)
![5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate](/img/structure/B289859.png)
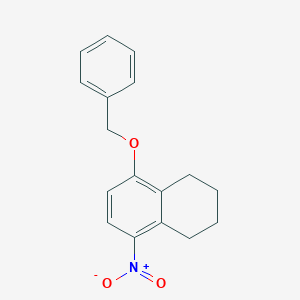
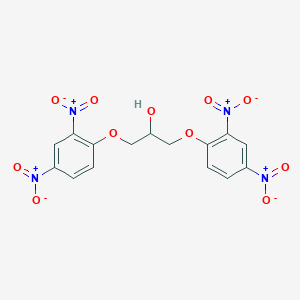
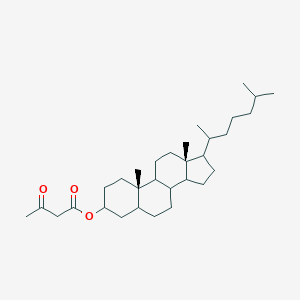
![1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one](/img/structure/B289866.png)
![8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate](/img/structure/B289867.png)
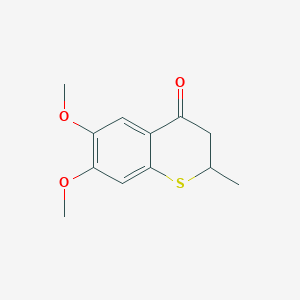
![7-methoxy-3a,3b,11a-trimethyl-3,3a,3b,4,11,11a-hexahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289872.png)
![N-phenyl-N-[phenyl(2-thienyl)methylene]amine](/img/structure/B289876.png)
